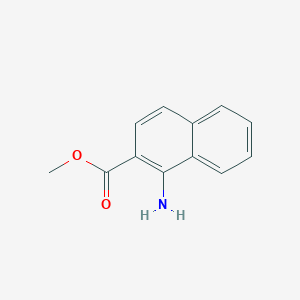

Methyl 1-aminonaphthalene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques and Structural Insights : Methyl 1-aminonaphthalene-2-carboxylate, synthesized from 1-aminonaphthalene, was investigated using techniques like X-ray crystallography, NMR, MS, and IR. This compound, characterized by its crystallization in the orthorhombic space group, demonstrates the importance of molecular packing stabilized by intermolecular interactions (Liu, Quan, Dong, & Dong, 2009).

Application in Organic Synthesis

- Novel Approaches in Organic Synthesis : The compound has been utilized in tandem reactions with 2-alkynylbenzonitriles as a novel approach towards the synthesis of 1-aminonaphthalene-2-carboxylates, highlighting its role in facilitating complex organic synthesis processes (He, Zhang, & Fan, 2014).

Enantioselective Sensing

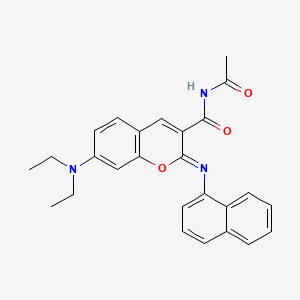

- Chiral Sensing Applications : A study demonstrated the use of a derivative of 1-aminonaphthalene for enantioselective sensing of a variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, showcasing its potential in analytical chemistry (Mei & Wolf, 2004).

Polymerization and Material Science

- Polymer Synthesis : this compound is significant in the synthesis of polymers like poly(1-aminonaphthalene), demonstrating high yields and electrical conductivity, indicating its applicability in material science and electronics (Moon, Osakada, Maruyama, Kubota, & Yamamoto, 1993).

Biodegradation and Environmental Studies

- Environmental Degradation Studies : The compound's behavior in environmental settings, specifically its biodegradation kinetics in flooded soil, has been studied, providing insights into its environmental impact and degradation processes (Al-Bashir, Hawari, Samson, & Leduc, 1994).

Electrosynthesis and Sensor Development

- Development of Enzyme-Modified Electrodes : Research involving the electrooxidation of aminonaphthalene compounds modified with carboxylic acid functions for binding glucose oxidase covalently, further demonstrates the compound's application in the development of advanced sensors (Piro, Do, Le, Hedayatullah, & Pham, 2000).

作用機序

Target of Action

Methyl 1-aminonaphthalene-2-carboxylate is a compound that has been found to have potential biological activity It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar mode of action.

Mode of Action

It is known that similar compounds can act as photolabile protective groups (ppgs), which can mask the chemical and biological activity of the protected group . By selecting the appropriate wavelength of light for irradiation, the target molecule can be accurately released and its performance can be restored . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

This is a key biochemical pathway necessary to provide carbon units required for critical processes, including nucleotide biosynthesis, epigenetic methylation, and cell redox-status regulation .

Pharmacokinetics

It’s worth noting that monoclonal antibodies, which are large molecule therapeutics like this compound, demonstrate complex pharmacokinetic behavior . They are primarily eliminated via catabolism to peptides and amino acids . This suggests that this compound may have similar ADME properties.

Result of Action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may have similar effects.

Action Environment

It’s worth noting that the photoreactivity of similar compounds can be modified towards the release of acids or alcohols by introducing a methyl group in the reactive center . This suggests that the action of this compound may be influenced by environmental factors such as light exposure.

特性

IUPAC Name |

methyl 1-aminonaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNDQVTNMXQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)

![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)

![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)

![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)